molecular formula C11H14ClN3O2 B1426315 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1354962-91-6

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No. B1426315
M. Wt: 255.7 g/mol
InChI Key: APNIFZAPFMAMAD-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a methoxyphenyl group and an ethan-1-amine group.


Synthesis Analysis

Oxadiazoles can be synthesized through a variety of methods. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary widely depending on the substituents attached to the oxadiazole ring .

Scientific Research Applications

Anticancer Activities

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride and its derivatives demonstrate potential anticancer properties. A series of compounds containing the 1,2,4-oxadiazol moiety were synthesized and tested against various human cancer cell lines including breast, lung, prostate, and others. These compounds showed good to moderate activity, indicating their potential in cancer treatment strategies (Yakantham et al., 2019). Additionally, another series of oxadiazole analogues displayed antiproliferative activity against a range of NCI-60 human cell lines, suggesting their efficacy in combating different types of cancers (Ahsan & Shastri, 2015).

Antimicrobial Activities

Compounds with the 1,2,4-oxadiazol structure have also shown promise in antimicrobial applications. The synthesis of novel 1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activities against a variety of microorganisms. These findings highlight the potential of these compounds in addressing microbial resistance and infections (Bektaş et al., 2007).

Nematicidal Activities

Moreover, certain 1,2,4-oxadiazole derivatives have been found to possess nematicidal activities, particularly against Bursaphelenchus xylophilus. These compounds not only demonstrated high mortality rates but also impacted the physiological activities of the nematodes, indicating their potential as nematicides (Liu et al., 2022).

Pharmacokinetic Studies

In terms of pharmacokinetics, derivatives of the 1,2,4-oxadiazol structure underwent extensive metabolic processes, primarily involving O-dealkylation and hydroxylation. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing drug design for better therapeutic outcomes (Richter et al., 2019).

properties

IUPAC Name

1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-5-3-4-6-9(8)15-2;/h3-7H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNIFZAPFMAMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Nnadi - 2019 - escholarship.org
Ras proteins are part of a large superfamily of small monomeric GTPases that act as molecular switches to regulate cell signaling. Dysfunctional Ras signaling is implicated in 30% of …
Number of citations: 3 escholarship.org

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